Odor Index: IDMD Exhibits the Lowest Malodor Potency Among All Measured 2-Alkyl-5,5-dimethyl-1,3-dioxane Congeners
In a direct head-to-head study using dynamic olfactometry on airborne emissions from a polyester resin plant, IDMD (2-isopropyl-5,5-dimethyl-1,3-dioxane) registered an Odour Index of 22,100—the lowest value among the five cyclic acetals identified. By comparison, the 2-ethyl analog EDMD gave an Odour Index of 2,094,000 (≈95-fold higher), the 2-methyl analog TMD gave 1,003,000 (≈45-fold higher), and even the unsubstituted parent DMD gave 27,200 (≈1.2-fold higher) [1]. The concentration-dependent odor character also inverts: IDMD exhibits a pleasant mint scent at higher concentrations, whereas EDMD and TMD are consistently described as imparting sickening, olive-oil, or varnish-like odors even at ng/L levels [1][2].
EDMD: 2,094,000 (95× higher)
| Evidence Dimension | Odour Index (dynamic olfactometry) |
|---|---|
| Target Compound Data | IDMD: 22,100 |
| Comparator Or Baseline | EDMD: 2,094,000; TMD: 1,003,000; DMD: 27,200; EMD (2-ethyl-4-methyl-1,3-dioxolane): 98,100 |
| Quantified Difference | IDMD Odour Index is 95× lower than EDMD; 45× lower than TMD; 1.2× lower than DMD |
| Conditions | Dynamic olfactometry of airborne emissions around a polyester resin factory; structures confirmed by GC-MS and laboratory syntheses (Analyst, 1991, 116, 1337–1342) |
Why This Matters
For procurement in odor-sensitive applications (cosmetics, fragrances, consumer goods) or manufacturing facilities near residential areas, selecting IDMD instead of EDMD or TMD represents a >95-fold reduction in malodor potency as quantified by a standardized olfactometric method.
- [1] Cocheo, V., Boaretto, C., Quaglio, F., Sacco, P., & Zannetti, R. Identification by cryofocusing–gas chromatography–mass spectrometry of odorous cyclic acetals emitted from a polyester resin plant. Analyst, 1991, 116, 1337–1342. DOI: 10.1039/AN9911601337. View Source
- [2] Romero, J., Ventura, F., Caixach, J., Rivera, J., Godé, L. X., & Niñerola, J. M. Identification of 1,3-dioxanes and 1,3-dioxolanes as malodorous compounds at trace levels in river water, groundwater, and tap water. Environmental Science and Technology, 1998, 32(2), 206–216. DOI: 10.1021/es9704085. View Source
